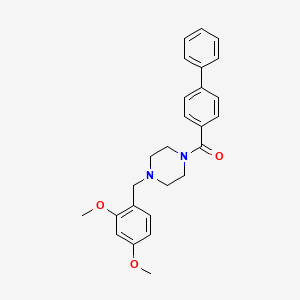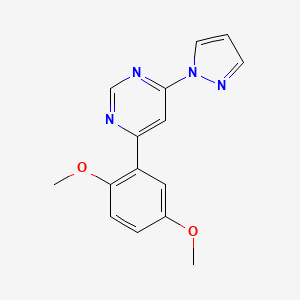
4-(2,5-dimethoxyphenyl)-6-(1H-pyrazol-1-yl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2,5-dimethoxyphenyl)-6-(1H-pyrazol-1-yl)pyrimidine, also known as PDP, is a novel compound that has gained significant attention in the field of scientific research. PDP is a pyrimidine derivative that has shown potential in various biological applications due to its unique chemical structure.
Wirkmechanismus
The mechanism of action of 4-(2,5-dimethoxyphenyl)-6-(1H-pyrazol-1-yl)pyrimidine involves the inhibition of various enzymes and signaling pathways. 4-(2,5-dimethoxyphenyl)-6-(1H-pyrazol-1-yl)pyrimidine has been found to inhibit the activity of cyclin-dependent kinases (CDKs), which are essential for cell cycle progression. 4-(2,5-dimethoxyphenyl)-6-(1H-pyrazol-1-yl)pyrimidine has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immunity.
Biochemical and Physiological Effects:
4-(2,5-dimethoxyphenyl)-6-(1H-pyrazol-1-yl)pyrimidine has been found to have various biochemical and physiological effects. 4-(2,5-dimethoxyphenyl)-6-(1H-pyrazol-1-yl)pyrimidine has been shown to reduce the levels of reactive oxygen species (ROS) and malondialdehyde (MDA), which are indicators of oxidative stress. 4-(2,5-dimethoxyphenyl)-6-(1H-pyrazol-1-yl)pyrimidine has also been found to increase the levels of glutathione (GSH), an antioxidant that protects cells from oxidative damage. In addition, 4-(2,5-dimethoxyphenyl)-6-(1H-pyrazol-1-yl)pyrimidine has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
Vorteile Und Einschränkungen Für Laborexperimente
4-(2,5-dimethoxyphenyl)-6-(1H-pyrazol-1-yl)pyrimidine has several advantages for lab experiments, including its easy synthesis method, low cost, and high purity. However, 4-(2,5-dimethoxyphenyl)-6-(1H-pyrazol-1-yl)pyrimidine also has some limitations, including its low solubility in water, which limits its use in aqueous solutions. In addition, 4-(2,5-dimethoxyphenyl)-6-(1H-pyrazol-1-yl)pyrimidine has not been extensively studied in vivo, which limits its potential applications in animal models.
Zukünftige Richtungen
There are several future directions for the research and development of 4-(2,5-dimethoxyphenyl)-6-(1H-pyrazol-1-yl)pyrimidine. One potential direction is to investigate the potential of 4-(2,5-dimethoxyphenyl)-6-(1H-pyrazol-1-yl)pyrimidine as a therapeutic agent for cancer and neurological disorders. Another direction is to study the pharmacokinetics and pharmacodynamics of 4-(2,5-dimethoxyphenyl)-6-(1H-pyrazol-1-yl)pyrimidine in animal models to determine its efficacy and safety. Additionally, the development of 4-(2,5-dimethoxyphenyl)-6-(1H-pyrazol-1-yl)pyrimidine analogs with improved solubility and bioavailability could expand its potential applications in scientific research.
Conclusion:
In conclusion, 4-(2,5-dimethoxyphenyl)-6-(1H-pyrazol-1-yl)pyrimidine is a novel compound that has shown potential in various scientific research applications. The synthesis method of 4-(2,5-dimethoxyphenyl)-6-(1H-pyrazol-1-yl)pyrimidine has been optimized to improve yield and purity. 4-(2,5-dimethoxyphenyl)-6-(1H-pyrazol-1-yl)pyrimidine has been found to have various biochemical and physiological effects, including reducing oxidative stress and inflammation. 4-(2,5-dimethoxyphenyl)-6-(1H-pyrazol-1-yl)pyrimidine has several advantages for lab experiments, including its easy synthesis method and low cost. However, 4-(2,5-dimethoxyphenyl)-6-(1H-pyrazol-1-yl)pyrimidine also has some limitations, including its low solubility in water and limited in vivo studies. There are several future directions for the research and development of 4-(2,5-dimethoxyphenyl)-6-(1H-pyrazol-1-yl)pyrimidine, including investigating its potential as a therapeutic agent and developing 4-(2,5-dimethoxyphenyl)-6-(1H-pyrazol-1-yl)pyrimidine analogs with improved properties.
Synthesemethoden
The synthesis of 4-(2,5-dimethoxyphenyl)-6-(1H-pyrazol-1-yl)pyrimidine involves the reaction of 2,5-dimethoxybenzaldehyde with 4-aminoantipyrine in the presence of acetic acid and acetic anhydride. The resulting intermediate is then reacted with guanidine hydrochloride to produce 4-(2,5-dimethoxyphenyl)-6-(1H-pyrazol-1-yl)pyrimidine. The synthesis method of 4-(2,5-dimethoxyphenyl)-6-(1H-pyrazol-1-yl)pyrimidine has been optimized to improve yield and purity.
Wissenschaftliche Forschungsanwendungen
4-(2,5-dimethoxyphenyl)-6-(1H-pyrazol-1-yl)pyrimidine has shown potential in various scientific research applications, including cancer treatment, neurological disorders, and infectious diseases. 4-(2,5-dimethoxyphenyl)-6-(1H-pyrazol-1-yl)pyrimidine has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. 4-(2,5-dimethoxyphenyl)-6-(1H-pyrazol-1-yl)pyrimidine has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. In addition, 4-(2,5-dimethoxyphenyl)-6-(1H-pyrazol-1-yl)pyrimidine has been found to have antimicrobial activity against various bacterial and fungal strains.
Eigenschaften
IUPAC Name |
4-(2,5-dimethoxyphenyl)-6-pyrazol-1-ylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2/c1-20-11-4-5-14(21-2)12(8-11)13-9-15(17-10-16-13)19-7-3-6-18-19/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAKAVPLPLGBLLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=CC(=NC=N2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,5-dimethoxyphenyl)-6-(1H-pyrazol-1-yl)pyrimidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(1-methyl-1H-benzimidazol-2-yl)methoxy]-4-phenylphthalazine](/img/structure/B5109416.png)

![1-(1,3-benzodioxol-5-ylmethyl)-4-[(2,4-dimethylphenoxy)acetyl]piperazine](/img/structure/B5109425.png)
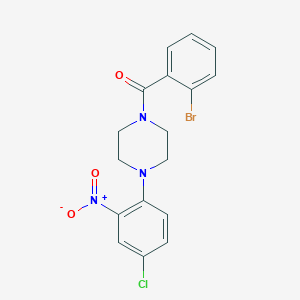
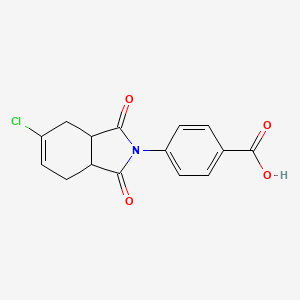
![4-{[3-(hydroxymethyl)-1-piperidinyl]methyl}-2-methoxy-6-nitrophenol](/img/structure/B5109434.png)
![2,4-dichloro-1-{2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy}benzene](/img/structure/B5109438.png)
![2-[(1-acetyl-4-piperidinyl)oxy]-5-chloro-N-(3-quinolinylmethyl)benzamide](/img/structure/B5109445.png)
![2-ethoxyethyl 2-{[3-(4-methoxyphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}propanoate](/img/structure/B5109457.png)
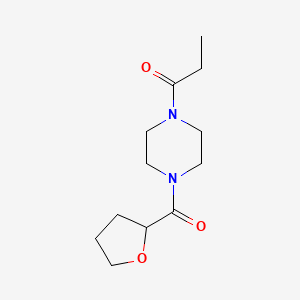
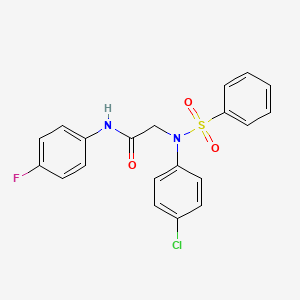
![3-nitro-N-{2,2,2-trichloro-1-[(2-fluorophenyl)amino]ethyl}benzamide](/img/structure/B5109495.png)
![1-{2-[2-(4-isopropyl-3-methylphenoxy)ethoxy]ethyl}pyrrolidine](/img/structure/B5109502.png)
